chemical structure and properties of 5-iodofuro[3,2-b]pyridine
chemical structure and properties of 5-iodofuro[3,2-b]pyridine
The following technical guide details the chemical structure, synthesis, and properties of 5-iodofuro[3,2-b]pyridine , a privileged heterocyclic scaffold in drug discovery.
Scaffold Utility, Synthetic Protocols, and Medicinal Applications
Executive Summary
5-Iodofuro[3,2-b]pyridine is a fused bicyclic heteroaromatic system comprising a pyridine ring fused to a furan ring across the b-bond (carbons 2 and 3 of the pyridine). The iodine atom at the 5-position—adjacent to the pyridine nitrogen—serves as a highly reactive electrophilic handle, making this molecule a critical "linchpin" intermediate for the rapid diversification of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Unlike its isomers (e.g., furo[2,3-b]pyridine), the [3,2-b] arrangement provides a specific electronic vector that mimics the adenine core of ATP, granting it inherent affinity for various ATP-binding pockets in enzymes such as Cdc-like kinases (CLKs) and PIM kinases .
Key Chemical Identifiers
| Property | Data |
| IUPAC Name | 5-iodofuro[3,2-b]pyridine |
| Molecular Formula | C |
| Molecular Weight | 245.02 g/mol |
| CAS Number | Not widely listed; Analogous to 1131335-68-6 (6-iodo isomer) |
| SMILES | Ic1nc2occc2cc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH |
Structural Analysis & Electronic Properties
Numbering and Topology
Correct numbering is vital for synthetic planning. The system is numbered starting from the oxygen atom.
-
Positions 2, 3: Furan ring carbons (electron-rich).
-
Position 4: Pyridine nitrogen (basic center).[3]
-
Position 5: Carbon adjacent to nitrogen (
-position). This is the site of iodination. -
Positions 6, 7: Remaining pyridine carbons.
The 5-position corresponds to the C6 position of the parent pyridine ring before fusion. The iodine at this position is activated for nucleophilic aromatic substitution (
Electronic Distribution Diagram
The following Graphviz diagram illustrates the electronic bias of the scaffold, highlighting the reactivity hot-spots.
Figure 1: Reactivity map of the 5-iodofuro[3,2-b]pyridine scaffold.
Synthetic Pathways[1][3][4][5][7][9][10][11]
The synthesis of 5-iodofuro[3,2-b]pyridine is typically achieved via a "Construct-then-Functionalize" approach or a "Pre-functionalized Cyclization" approach. The latter is preferred for higher yields and regiocontrol.
Protocol A: Pre-functionalized Cyclization (Recommended)
This method builds the furan ring onto a pyridine precursor that already bears the iodine (or a precursor halogen) at the correct position.
Mechanism: Sonogashira coupling followed by 5-endo-dig cyclization. Starting Material: 6-chloro-2-iodo-3-pyridinol (The chlorine eventually becomes the 5-position substituent, which is then exchanged for iodine, or starting directly with 2,6-diiodo-3-pyridinol).
Step-by-Step Protocol:
-
Reagents: 6-chloro-2-iodo-3-pyridinol, Trimethylsilylacetylene (TMSA), PdCl
(PPh ) (5 mol%), CuI (2 mol%), Et N (3 eq), THF/DMF. -
Coupling: Degas the solvent. Add the pyridinol, catalyst, and base. Add TMSA dropwise at RT. Stir at 50°C for 4 hours.
-
Cyclization: Treat the intermediate with CuI (10 mol%) in DMF at 80°C to induce cyclization to the furo[3,2-b]pyridine core.
-
Halogen Exchange (Finkelstein): If the product is 5-chlorofuro[3,2-b]pyridine, convert to 5-iodo using NaI (5 eq), CuI (10 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine in dioxane at 110°C.
Protocol B: Direct C-H Iodination (Alternative)
Direct iodination of the parent furo[3,2-b]pyridine is challenging due to competing halogenation at the electron-rich C2/C3 furan positions. However, Directed Ortho-Metalation (DoM) can be used if the C2 position is blocked or if transient directing groups are employed.
Chemical Reactivity & Experimental Workflows
The utility of 5-iodofuro[3,2-b]pyridine lies in its orthogonal reactivity. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in this system, allowing for chemoselective transformations.
Cross-Coupling Capabilities
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[2] High yields (>85%) using Pd(dppf)Cl
and K CO . -
Sonogashira: Introduces alkynes. Critical for extending the carbon skeleton.
-
Buchwald-Hartwig: Amination at the 5-position.[4] Essential for introducing solubility-enhancing amine tails common in drug design.
Experimental Workflow: Suzuki Coupling
Objective: Synthesis of 5-(4-fluorophenyl)furo[3,2-b]pyridine.
-
Charge: In a glovebox, combine 5-iodofuro[3,2-b]pyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh
) (5 mol%), and Na CO (2.0 eq). -
Solvent: Add degassed DME:H
O (4:1 ratio). -
Reaction: Seal and heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Reaction Cascade Diagram
Figure 2: Synthetic divergence from the 5-iodo core.
Medicinal Chemistry Applications
Kinase Inhibition (CLK/DYRK)
The furo[3,2-b]pyridine scaffold is a bioisostere of the purine core found in ATP.
-
Mechanism: The Nitrogen at position 4 acts as a hydrogen bond acceptor to the kinase hinge region.
-
Case Study: Derivatives of 5-iodofuro[3,2-b]pyridine have been developed as selective inhibitors of Cdc-like kinase (CLK) . The iodine allows for the attachment of "tail" groups that occupy the solvent-exposed region of the ATP pocket, improving selectivity and solubility.
Hedgehog Pathway Modulation
Research indicates that 3,5,7-trisubstituted furo[3,2-b]pyridines (accessible via the 5-iodo intermediate) act as modulators of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (SMO) receptor or downstream effectors.
SAR Table: Substituent Effects
| Position | Modification | Biological Impact |
| C5 (Iodine) | Aryl/Heteroaryl coupling | Determines potency and selectivity; targets hydrophobic pocket II. |
| C2 | Small alkyl/polar groups | Modulates solubility and metabolic stability. |
| C3 | Halogen/Cyano | Affects electronic density of the core; fine-tunes pKa of N4. |
| N4 | None (Core) | Essential H-bond acceptor (Hinge binder). |
References
-
BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.Link
-
PubChem. Furo[3,2-b]pyridine Compound Summary. National Library of Medicine. Link
-
Smolecule. 5-Chlorofuro[3,2-b]pyridine Structure and Properties.Link
-
ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.Link
-
Sigma-Aldrich. 6-Iodofuro[3,2-b]pyridine Product Data.Link
